1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hcl
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Overview
Description
1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10F2NCl
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylacetonitrile with hydrogen fluoride (HF) in the presence of a suitable catalyst, followed by hydrolysis and acidification to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various fluorinated phenyl derivatives, amines, and other functionalized compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is being investigated for its potential therapeutic applications in treating various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine HCl is unique compared to other similar compounds due to its specific fluorine substitution pattern and amine functionality. Similar compounds include:
1-(4-Fluorophenyl)piperazine
1-(4-Chlorophenyl)piperazine
1-(4-Methylphenyl)piperazine
These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWEAMMCPQTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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